dichlorophene, sodium salt
Description
However, "dichlorophene" (CAS 97-23-4) is extensively documented as a halogenated phenolic compound with bactericidal, fungicidal, and antiparasitic properties . For the purpose of this analysis, we will focus on dichlorophene and compare it to structurally or functionally related compounds (e.g., chlorophene, other chlorophenols).
Properties
IUPAC Name |
sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNZEZALAEEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2NaO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-48-5 | |
| Record name | Dichlorophene, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Monosodium dichlorophene, also known as sodium dichlorophen, is a chemical compound primarily utilized for its biocidal properties , functioning as both a bactericide and fungicide . It is commonly employed in various industrial and veterinary applications, particularly for controlling microbial growth in agricultural and medical settings. This article delves into the biological activity of monosodium dichlorophene, examining its pharmacokinetics, metabolic pathways, toxicological effects, and case studies that highlight its efficacy and safety.
Absorption and Metabolism
Monosodium dichlorophene is well-absorbed following oral administration. Studies have shown that approximately 80% of an oral dose is absorbed within 24 hours, with significant excretion occurring through urine. The primary metabolites identified include:
- Dichlorophene monoglucuronide (25%)
- Dichlorophene diglucuronide (19%)
- Dichlorophene sulfate (17%)
This metabolic profile indicates that the compound undergoes extensive conjugation in the liver and intestinal wall before elimination .
Excretion
Research indicates that after administration of radiolabeled dichlorophene to rats, about 95% of the dose was excreted within two days, predominantly via urine (78%) and feces (17%) . The enterohepatic circulation of its metabolites suggests a complex interaction with the body's detoxification pathways.
Antimicrobial Efficacy
Monosodium dichlorophene exhibits potent antimicrobial activity against a wide range of pathogens. Its effectiveness as a biocide is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in bacteria and fungi.
Table 1: Antimicrobial Spectrum of Monosodium Dichlorophene
| Microorganism Type | Example Species | Activity |
|---|---|---|
| Bacteria | Escherichia coli, Staphylococcus aureus | Bactericidal |
| Fungi | Candida albicans, Aspergillus niger | Fungicidal |
Toxicological Profile
While monosodium dichlorophene is effective against pathogens, it is essential to consider its potential toxicity. Acute exposure has been associated with mild adverse effects such as skin irritation and gastrointestinal disturbances . Chronic exposure studies have indicated no significant reproductive or developmental toxicity at low doses; however, caution is warranted due to its potential irritant properties .
Case Study: Toxicity Assessment in Rats
A study involving dietary administration of monosodium dichlorophene at doses of 50 mg/kg/day over two generations revealed no adverse reproductive effects in either parent or offspring . This suggests a favorable safety profile under controlled conditions.
Efficacy in Veterinary Medicine
Monosodium dichlorophene has been utilized effectively in veterinary medicine as an anthelmintic agent against tapeworm infections. Its application has been documented in treating infections caused by Diphyllobothrium latum and Taenia saginata, showcasing its dual function as both a treatment for parasitic infections and a general biocide .
Environmental Impact
The environmental persistence of monosodium dichlorophene has been evaluated, indicating that while it poses some risks to aquatic life at high concentrations (e.g., LC50 values for fish at 3.6 mg/l), it does not significantly inhibit the recolonization of biological sewage filters . This finding underscores the importance of monitoring usage levels to mitigate ecological risks.
Scientific Research Applications
Medical Applications
Anthelmintic Use:
Monosodium dichlorophene has been used effectively as an anthelminthic agent against tapeworm infestations in both humans and animals. Historical studies have demonstrated its efficacy in killing and digesting tapeworms in the intestines of dogs, establishing its potential for similar applications in humans .
Fungicidal and Bactericidal Properties:
The compound serves as a fungicide and bactericide, making it suitable for treating infections like athlete's foot. It has been incorporated into various formulations, typically at concentrations ranging from 0% to 1.0%, for use in cosmetics and topical treatments .
Industrial Applications
Textile Preservation:
Monosodium dichlorophene is utilized in the textile industry as a preservative against molds and algae. It is particularly effective in protecting materials such as cotton, wool, and leather from microbial degradation .
Construction Materials:
In construction, it is added to cement as an antimicrobial agent to prevent fungal growth on surfaces, enhancing the durability of materials used in building projects .
Case Study 1: Efficacy Against Parasites
A study conducted on the effectiveness of monosodium dichlorophene against Giardia lamblia and Trichomonas vaginalis indicated that concentrations as low as 0.074 mM could kill these pathogens within minutes under laboratory conditions. This highlights its potential for treating parasitic infections in clinical settings .
Case Study 2: Dermatological Sensitivity
Clinical trials assessing skin sensitivity to monosodium dichlorophene revealed mixed results. While most subjects exhibited no allergic reactions, a small percentage with pre-existing skin conditions reported severe reactions. This underscores the importance of caution when using this compound in dermatological applications .
Data Tables
| Application Area | Specific Use | Concentration Range | Notes |
|---|---|---|---|
| Medical | Anthelmintic for tapeworms | Varies | Effective in both humans and animals |
| Medical | Treatment for athlete's foot | 0% - 1% | Incorporated in topical formulations |
| Industrial | Textile preservation | Varies | Protects against mold and algae |
| Industrial | Cement additive | Varies | Enhances durability against microbial growth |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlorophene vs. Chlorophene
Structural and Functional Differences:
- Dichlorophene (C13H10Cl2O2): Contains two chlorine atoms and a methylene bridge linking two chlorophenol rings. Functions as a broad-spectrum biocide .
- Chlorophene (C12H9ClO): A monochlorinated phenolic compound with a single benzene ring, primarily used as a preservative .
Regulatory and Usage Limits:
Toxicity Profile:
Metabolism:
- Dichlorophene forms sulfate and glucuronide conjugates in rats, excreted via urine .
- Chlorophene metabolites include glucuronic acid and sulfate esters, with incomplete dermal absorption .
Dichlorophene vs. Other Chlorophenols
provides data on chlorophenols (e.g., 2,4-dichlorophenol), which share structural similarities but differ in applications and toxicity:
Mechanistic Differences:
- Dichlorophene induces apoptosis in immune cells via mitochondrial disruption , while 2,4-dichlorophenol primarily disrupts oxidative phosphorylation .
Dichlorophene vs. Dichlorophenamide
Dichlorophenamide (CAS 120-97-8), a sulfonamide derivative, contrasts with dichlorophene in both structure and application:
- Dichlorophene: Phenolic, used in antimicrobials.
- Dichlorophenamide : Sulfonamide, used as a carbonic anhydrase inhibitor for glaucoma treatment .
Preparation Methods
Sulfuric Acid-Catalyzed Condensation at Low Temperatures
This method employs sulfuric acid as a catalyst in a methanol or ethanol solvent system. The reaction is conducted at temperatures below -5°C to minimize side reactions and enhance regioselectivity.
Procedure :
-
Reagent Preparation :
-
Reaction Conditions :
-
Workup :
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1-2 wt%) |
| Solvent | Methanol/Ethanol |
| Yield | 85-90% |
| Purity | ≥98% (HPLC) |
This method prioritizes high purity but requires stringent temperature control, increasing operational costs.
Molecular Sieve-Catalyzed Condensation at Elevated Temperatures
An alternative approach uses molecular sieves (e.g., 3Å) as heterogeneous catalysts, enabling reactions at 110°C without solvent.
Procedure :
-
Reagent Mixing :
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p-Chlorophenol and paraformaldehyde (molar ratio 2:1) are combined with molecular sieves.
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-
Reaction Conditions :
-
Workup :
Advantages :
-
Eliminates solvent use, reducing waste.
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Higher throughput due to shorter reaction times.
Limitations :
-
Slightly lower yield (75-80%) compared to the sulfuric acid method.
Conversion of Dichlorophene to Monosodium Dichlorophene
The monosodium salt is formed by neutralizing dichlorophene with sodium hydroxide, optimizing the pH for maximum solubility and stability.
Neutralization Protocol
Procedure :
-
Reagent Preparation :
-
Reaction Conditions :
-
Crystallization :
Critical Factors :
| Factor | Optimal Range |
|---|---|
| NaOH Equivalents | 1.0-1.05 mol/mol |
| Crystallization Temp | 4-10°C |
| Final Purity | ≥99% (by titration) |
Comparative Analysis of Synthesis Routes
The choice between sulfuric acid and molecular sieve methods hinges on economic and environmental considerations:
| Metric | Sulfuric Acid Method | Molecular Sieve Method |
|---|---|---|
| Catalyst Cost | Low | Moderate |
| Reaction Temperature | -10°C to 0°C | 110°C |
| Solvent Use | Ethanol/Methanol | Solvent-free |
| Environmental Impact | High (acid waste) | Low (reusable catalyst) |
| Scalability | Suitable for batch | Continuous possible |
Industrial-scale production favors the molecular sieve method for its greener profile, despite marginally lower yields.
Quality Control and Characterization
Post-synthesis analysis ensures compliance with pharmacopeial standards:
-
Spectroscopic Verification :
-
Purity Assays :
Industrial Applications and Formulation
Monosodium dichlorophene is formulated into antimicrobial agents by blending with stabilizers (e.g., ethylene glycol) and alkalizing agents. A typical industrial formulation includes:
| Component | Concentration |
|---|---|
| Monosodium dichlorophene | 29% |
| NaOH | 5% |
| Ethylene glycol | 6% |
| Water | 59% |
This formulation achieves >99.65% bactericidal efficacy at 100 ppm in cooling water systems .
Q & A
Basic Research Questions
Q. What are the recommended methods for quantifying Monosodium Dichlorophene in environmental or biological samples?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed, with C18 reverse-phase columns and mobile phases optimized for phenolic compounds. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode improves sensitivity. Calibration standards should be prepared using certified reference materials to account for matrix effects .
Q. How can researchers address the poor aqueous solubility of Dichlorophene (the parent compound) in experimental setups?
- Methodological Answer: Dichlorophene is insoluble in water (<0.1 mg/mL) but dissolves in dimethyl sulfoxide (DMSO) at ≥100 mg/mL. For in vitro studies, dissolve the compound in DMSO and dilute in aqueous buffers (final DMSO concentration ≤0.1% to avoid cytotoxicity). For in vivo administration, use surfactants like Tween-80 or carboxymethyl cellulose to stabilize suspensions .
Q. What quality control measures are critical when synthesizing Monosodium Dichlorophene derivatives?
- Methodological Answer: Monitor reaction purity via thin-layer chromatography (TLC) and confirm final product identity using Fourier-transform infrared spectroscopy (FTIR) for hydroxyl and aromatic C-Cl bonds. Impurity profiling (e.g., trimer 4-chloro-2,6-bis(5-chloro-2-hydroxy-benzyl)phenol) requires nuclear magnetic resonance (NMR) and comparison with pharmacopeial reference standards .
Advanced Research Questions
Q. How should researchers resolve contradictions in genotoxicity data for Dichlorophene and its derivatives?
- Methodological Answer: Dichlorophene tested positive in the Ames assay (mutagenicity) but negative in mammalian systems. To reconcile this, conduct dose-response studies across bacterial and mammalian cell lines (e.g., CHO-K1 cells), ensuring metabolic activation with S9 liver homogenate. Cross-validate findings using comet assays or micronucleus tests to assess DNA damage directly .
Q. What experimental designs are optimal for studying the environmental persistence of Monosodium Dichlorophene?
- Methodological Answer: Use OECD 301/303 guidelines for biodegradability testing in freshwater and soil matrices. Employ high-resolution mass spectrometry (HRMS) to track degradation products, such as chlorinated phenols. Simulate photolysis with UV irradiation (λ = 254–365 nm) and analyze reaction kinetics via pseudo-first-order modeling .
Q. How can metabolic pathways of Monosodium Dichlorophene be elucidated in mammalian systems?
- Methodological Answer: Administer radiolabeled [¹⁴C]-Monosodium Dichlorophene to rodent models and collect urine, feces, and plasma. Metabolite identification via LC-HRMS with collision-induced dissociation (CID) can reveal glucuronide and sulfate conjugates. Compare results with in vitro hepatic microsomal assays to confirm enzymatic pathways .
Q. What strategies mitigate interference from impurities in Monosodium Dichlorophene toxicity studies?
- Methodological Answer: Purify the compound via recrystallization (ethanol/water mixtures) and validate purity (>98.5%) using HPLC-UV. For impurity-specific toxicity assessments, isolate the trimer impurity via preparative chromatography and test its effects separately in cell-based assays (e.g., MTT for cytotoxicity) .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting reports on Dichlorophene’s carcinogenic potential?
- Methodological Answer: Discrepancies arise from species-specific responses (e.g., mice vs. rats) and exposure durations. Conduct meta-analyses of existing data using PRISMA guidelines, focusing on dose thresholds and histopathological endpoints (e.g., nephropathy in chronic studies). Apply the Hill criteria to evaluate causality, emphasizing biological plausibility and consistency across models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
